2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
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Overview
Description
2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. This is followed by the introduction of the triazine ring through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization: The triazine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidation or reduction can lead to different oxidation states of the triazine ring.
Scientific Research Applications
2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and triazine-containing molecules. Examples include:
- N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
- 2-chloro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide
Uniqueness
What sets 2-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide apart is the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This unique feature can be exploited in various chemical and biological applications to achieve specific outcomes.
Properties
IUPAC Name |
2-bromo-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-13-7-3-1-5-11(13)15(22)18-9-10-21-16(23)12-6-2-4-8-14(12)19-20-21/h1-8H,9-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDKQDQPFXICQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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